molecular formula C10H18O B146137 4-Tert-butylcyclohexanone CAS No. 98-53-3

4-Tert-butylcyclohexanone

Cat. No.: B146137
CAS No.: 98-53-3
M. Wt: 154.25 g/mol
InChI Key: YKFKEYKJGVSEIX-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexanone is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanone, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

4-tert-Butylcyclohexanone is primarily used in organic chemistry as a reagent . It doesn’t have a specific biological target, but rather, it interacts with other chemicals in a reaction .

Mode of Action

The compound is often involved in reduction reactions, where it can be converted to a secondary alcohol . This process involves the gain of C–H bonds or cleavage of C–O, C–N, or C–X bonds . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .

Biochemical Pathways

In the context of organic chemistry, this compound is involved in redox processes, specifically the interconversion of carbon–oxygen single and double bonds . The compound can be reduced to form alcohols, which can then be oxidized to form carbonyl compounds .

Pharmacokinetics

It’s important to note that the compound’s properties, such as its boiling point of 113-116 °c/20 mmhg and melting point of 47-50 °c, can influence its behavior in a reaction .

Result of Action

The reduction of this compound results in the formation of a new chiral center . If the hydride approaches from either “face” of the carbonyl carbon with equal likelihood, the reduction product of an achiral ketone is a racemic mixture . Stereoselective reductions are possible when using a chiral reactant, reductant, or environment .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other reagents and the conditions of the reaction . For example, sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH) are commonly used to reduce the compound . The choice of reagent and the conditions of the reaction can significantly impact the outcome .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylcyclohexanone can be synthesized through several methods. One common method involves the oxidation of 4-tert-butylcyclohexanol. This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2). Another method involves the Friedel-Crafts acylation of tert-butylbenzene with cyclohexanone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, this compound is often produced via catalytic hydrogenation of 4-tert-butylphenol. This process involves the use of hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction yields this compound with high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcyclohexanone undergoes various chemical reactions, including:

    Reduction: It can be reduced to 4-tert-butylcyclohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: It can be oxidized to this compound oxime using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate (Na2WO4).

    Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Reduction: 4-tert-butylcyclohexanol.

    Oxidation: this compound oxime.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4-Tert-butylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

4-Tert-butylcyclohexanone can be compared with other similar compounds such as:

    Cyclohexanone: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

    4-Methylcyclohexanone: Has a methyl group instead of a tert-butyl group, resulting in different steric and electronic effects.

    4-Isopropylcyclohexanone: Contains an isopropyl group, which provides intermediate steric hindrance compared to tert-butyl and methyl groups.

The uniqueness of this compound lies in its tert-butyl group, which significantly influences its chemical reactivity and selectivity in various reactions.

Properties

IUPAC Name

4-tert-butylcyclohexan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFKEYKJGVSEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044394
Record name 4-tert-Butylcyclohexanone
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Molecular Weight

154.25 g/mol
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CAS No.

98-53-3
Record name 4-tert-Butylcyclohexanone
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Record name 4-tert-Butylcyclohexanone
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Record name 4-tert-Butylcyclohexanone
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Record name Cyclohexanone, 4-(1,1-dimethylethyl)-
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Record name 4-TERT-BUTYLCYCLOHEXANONE
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Synthesis routes and methods I

Procedure details

Table 3 summarizes the hydrogenation of a variety of ketones and aldehydes using 1/KOtBu as hydrogenation catalyst at room temperature. Acetophenone was converted to phenylethanol even at high substrate to catalyst ratios (entries 1-3). Benzophenone was converted to benzhydrol under similarly mild reaction conditions. Unactivated dialkyl ketones were readily converted to their respective alcohols, including sterically congested and electronically deactivated pinacolone (entry 11). Reduction of 4-tert-butylcyclohexanone resulted in a 1:2 non-thermodynamic mixture of the cis and trans alcohols, respectively. The hydrogenation of conjugated ketones was also investigated. Benzalacetone was converted to the allyl alcohol as the only detectable product, whereas hydrogenation of cyclohex-2-enone resulted in a 1:1 mixture of the allyl and saturated alcohols. Only the carbonyl group of b-ionone was reduced to give the respective alcohol. The hydrogenation of the diketone benzil formed mainly the meso alcohol (meso:rac=3:1), whereas hexane-2,5-dione resulted in only rac-2,5-hexanediol. A 6:1 mixture of endo:exo norborneol resulted from the hydrogenation of norcamphor. Hydrogenation of benzaldehyde and valeraldehyde gave their respective alcohols.
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Synthesis routes and methods II

Procedure details

To a 4-t-butylcyclohexane-1,1-dihydroperoxide and terpinene (trapping reagent) in a stirred room temperature solution of carbon tetrachloride was added, over a period of five to ten minutes, a solution of bisacetoxyiodobenzene (BAIB) in carbon tetrachloride. Rapid bubbling commenced upon addition of the BAIB solution and ceased within a few minutes after addition was completed. Stirring was continued for 0.5 h, after which the solution was filtered through a plug of silica, which was washed with CH2Cl2. The residue obtained upon concentration was purified by column chromatography on silica gel to give 4-t-butyl cyclohexanone and the trapping product ascaridole (endoperoxide of terpinene).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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